1-(3-Nitrophenyl)pyrrolidin-2-one
Overview
Description
1-(3-Nitrophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a nitrophenyl group at the 1-position
Mechanism of Action
Target of Action
The primary targets of 1-(3-Nitrophenyl)pyrrolidin-2-one are currently unknown. The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and changes caused by this compound remain to be elucidated.
Biochemical Pathways
Given the diversity of biological activities associated with pyrrolidine derivatives , it is likely that this compound could affect multiple pathways
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. These properties are crucial for understanding the compound’s bioavailability. Pyrrolidine derivatives are known to have diverse ADME properties, which can be influenced by the specific structure of the compound .
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating and a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)pyrrolidin-2-one.
Substitution: Various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)pyrrolidin-2-one
- 1-(2-Nitrophenyl)pyrrolidin-2-one
- 1-(3-Chlorophenyl)pyrrolidin-2-one
Comparison: 1-(3-Nitrophenyl)pyrrolidin-2-one is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, the 3-nitro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .
Biological Activity
1-(3-Nitrophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 61372-79-0
The presence of the nitrophenyl group is significant for its biological properties, influencing its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging Activity : This compound has shown potential as a radical scavenger, which is critical in mitigating oxidative stress in biological systems. Studies indicate that it can neutralize free radicals effectively, contributing to its protective effects against cellular damage.
- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes, which can be useful in therapeutic applications. For instance, it has been evaluated for its inhibitory effects on phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses and asthma management .
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. The nitro group is crucial for enhancing the compound's lipophilicity and facilitating interactions with biological targets. Variations in the pyrrolidinone structure can lead to different biological outcomes, emphasizing the importance of SAR studies in drug design .
Case Studies
- Antioxidant Activity : In a study evaluating the antioxidant properties of various pyrrolidinone derivatives, this compound exhibited significant radical scavenging capabilities, with an IC value indicating effective inhibition of oxidative stress markers .
- PDE Inhibition : A comparative study on PDE inhibitors demonstrated that this compound showed promising results with an IC value of 0.55 μM, outperforming several known inhibitors . This suggests potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other pyrrolidinone derivatives:
Compound Name | IC (μM) | Activity Type |
---|---|---|
This compound | 0.55 | PDE Inhibition |
Rolipram | 5.43 | PDE Inhibition |
Compound A | 0.36 | Antioxidant |
Compound B | 10.0 | Antioxidant |
This table illustrates the relative potency of this compound in comparison to other compounds, highlighting its potential as a lead candidate for further development.
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSTAQTJIWEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363776 | |
Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61372-79-0 | |
Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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